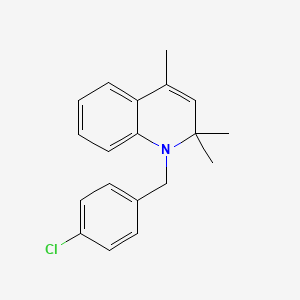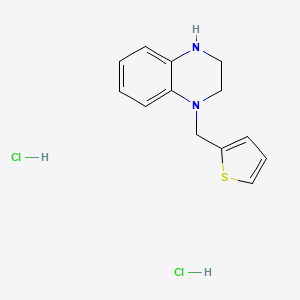
1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoxaline core with a thiophen-2-ylmethyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
The synthesis of 1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the tetrahydroquinoxaline core, followed by the introduction of the thiophen-2-ylmethyl group. Common reagents used in these reactions include thiophene derivatives and quinoxaline precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize efficiency and scalability.
化学反应分析
1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified quinoxaline and thiophene derivatives.
科学研究应用
1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression, resulting in its observed biological effects.
相似化合物的比较
1-Thiophen-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methyl-1,2,3,4-tetrahydroquinoxaline and 1-phenyl-1,2,3,4-tetrahydroquinoxaline share structural similarities but differ in their substituents and properties.
Uniqueness: The presence of the thiophen-2-ylmethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H16Cl2N2S |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
4-(thiophen-2-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C13H14N2S.2ClH/c1-2-6-13-12(5-1)14-7-8-15(13)10-11-4-3-9-16-11;;/h1-6,9,14H,7-8,10H2;2*1H |
InChI 键 |
KQELGHWIZCJDPP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=CS3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


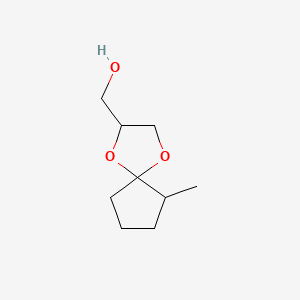
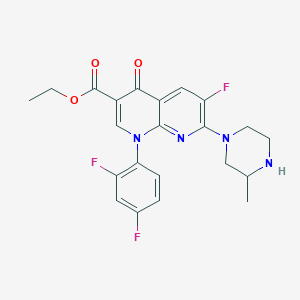
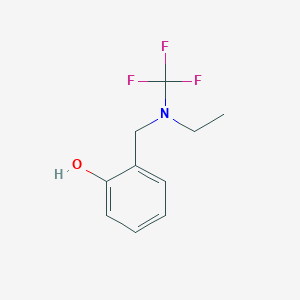
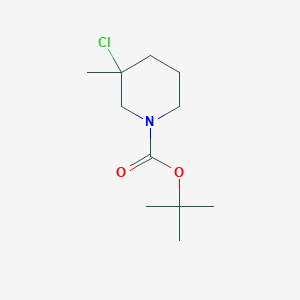
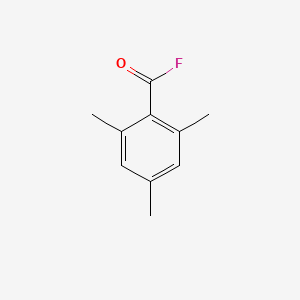
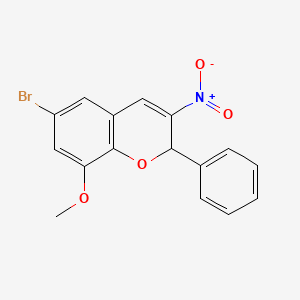
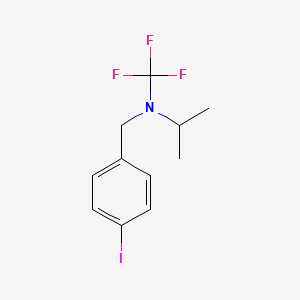
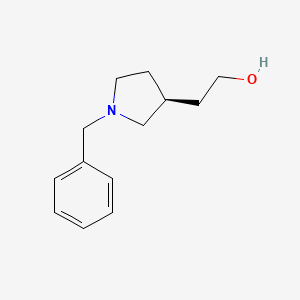
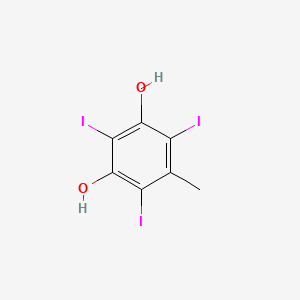
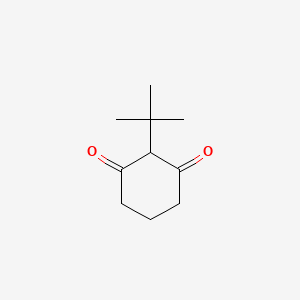

![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

